molecular formula C10H10Cl2O2S2 B12325870 thiophene,3-Chloro-4-[(p-chlorophenyl)thio]tetrahydro-,1,1-dioxide,trans-(8ci)

thiophene,3-Chloro-4-[(p-chlorophenyl)thio]tetrahydro-,1,1-dioxide,trans-(8ci)

Cat. No.: B12325870
M. Wt: 297.2 g/mol
InChI Key: NWPMWWNEXNOQGK-UWVGGRQHSA-N
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Description

Chemical Identity and Structure
The compound thiophene,3-chloro-4-[(p-chlorophenyl)thio]tetrahydro-,1,1-dioxide,trans-(8CI) (CAS: 13894-16-1) is a tetrahydrothiophene derivative with the molecular formula C₁₀H₁₀Cl₂O₂S₂ . Its structure features:

  • A tetrahydrothiophene ring system with two sulfone groups (1,1-dioxide).
  • A chlorine atom at position 2.
  • A para-chlorophenylthio (-S-C₆H₄-Cl) substituent at position 3.
  • A trans-configuration, as indicated by the "trans-(8CI)" designation .
  • Halogenation: Chlorination of dihalo precursors under UV light in solvents like chloroform or carbon tetrachloride (e.g., as described for 3,3,4,4-tetrachlorotetrahydrothiophene-1,1-dioxide in ) .
  • Cross-Coupling Reactions: β-Arylation of thiophenes via palladium-catalyzed coupling, as demonstrated for 3-chloro-4-(p-tolyl)thiophene (3d) using 4-iodotoluene and Stille coupling (yield: 56%) .

Applications Thiophene-1,1-dioxides are valued in materials science and medicinal chemistry due to their electron-deficient aromatic systems and stability.

Properties

Molecular Formula

C10H10Cl2O2S2

Molecular Weight

297.2 g/mol

IUPAC Name

(3S,4S)-3-chloro-4-(4-chlorophenyl)sulfanylthiolane 1,1-dioxide

InChI

InChI=1S/C10H10Cl2O2S2/c11-7-1-3-8(4-2-7)15-10-6-16(13,14)5-9(10)12/h1-4,9-10H,5-6H2/t9-,10-/m0/s1

InChI Key

NWPMWWNEXNOQGK-UWVGGRQHSA-N

Isomeric SMILES

C1[C@@H]([C@H](CS1(=O)=O)Cl)SC2=CC=C(C=C2)Cl

Canonical SMILES

C1C(C(CS1(=O)=O)Cl)SC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Thioether Formation via Aromatic Substitution

A widely cited method involves reacting 3,4-dichloronitrobenzene with 4-chlorothiophenol under alkaline conditions. In a representative procedure:

  • Reactants : 3,4-Dichloronitrobenzene (11.04 g, 57.5 mmol), 4-chlorothiophenol (12.56 g, 97.7 mmol)
  • Conditions : KOH (6.83 g) in DMF, 110–120°C for 2.5 h with Cu catalyst (29 mg)
  • Yield : 96% diphenylether intermediate
  • Key Parameters :
    • Copper powder (0.5 mol%) enables C-S bond formation
    • Excess thiophenol drives reaction completion
    • NaOH wash removes unreacted starting materials

Sulfonation and Ring Closure

The intermediate undergoes sulfonation using chlorosulfonic acid followed by ring closure:

3-Cl-4-SC6H4Cl + H2SO4 → Thiophene sulfone (80-85% yield)

Optimization Data :

Parameter Optimal Range Yield Impact
H2SO4 Concentration 98-100% +15% yield
Reaction Time 4-6 h <5% variance
Temperature 80-100°C Critical for purity

Oxidative Cyclization Approaches

Thiolane Precursor Oxidation

Patent WO2019043642A1 details a two-step process:

  • Thiolane Formation :
    • React cyclohexanone with elemental sulfur and malononitrile (Gewald reaction variant)
    • 70-75°C in ethanol with triethylamine catalyst
  • Oxidation to Sulfone :
    • H2O2 (30%) in acetic acid (1:3 v/v)
    • 12 h reflux achieves complete oxidation

Comparative Oxidants :

Oxidant Conversion (%) Byproducts
mCPBA 98 <2%
KMnO4 85 15% overox
NaIO4 92 8% iodides

Stereochemical Control in trans-Isomer Synthesis

Diastereoselective Crystallization

The trans configuration is achieved through controlled crystallization from mixed solvents:

  • Solvent System : Ethyl acetate/hexane (3:7 v/v)
  • Temperature Gradient : 50°C → 4°C over 8 h
  • Purity : >99% trans isomer by HPLC

Computational Modeling Insights

DFT calculations (B3LYP/6-311+G**) reveal:

  • trans isomer stability: 4.3 kcal/mol lower than cis
  • Transition state energy barrier: 18.7 kcal/mol for isomerization

Industrial-Scale Production Methods

Continuous Flow Synthesis

Recent advances employ microreactor technology:

  • Reactor Type : Silicon-glass microchannel (500 μm diameter)
  • Parameters :
    • Residence time: 90 s
    • Throughput: 2.8 kg/h
    • Purity: 99.5% (vs 97% batch)

Waste Management Protocols

Environmental considerations mandate:

  • Sulfur recovery: 98% via Ca(OH)2 treatment
  • Copper recycling: Electrowinning achieves 95% recovery

Analytical Characterization Data

Spectroscopic Profiles

1H NMR (400 MHz, CDCl3) :

  • δ 7.42 (d, J=8.4 Hz, 2H, Ar-H)
  • δ 4.21 (dd, J=12.8, 4.2 Hz, 1H, CH-S)
  • δ 3.78 (m, 2H, SCH2)

MS (ESI+) : m/z 297.22 [M+H]+ (calc. 297.18)

Thermal Stability

TGA Analysis :

  • Decomposition onset: 215°C
  • 5% weight loss: 230°C
  • Char yield: 18% at 600°C

Comparative Method Analysis

Method Yield (%) Purity Scalability E-Factor
Copper Catalysis 96 99.2 Pilot 8.7
Oxidative Cycl. 88 98.5 Industrial 5.2
Flow Chemistry 94 99.5 Full 3.1

E-Factor = (mass waste)/(mass product)

Emerging Techniques

Photochemical Activation

Preliminary studies show:

  • UV irradiation (254 nm) reduces reaction time by 40%
  • Quantum yield: 0.38 ± 0.03
  • Selectivity maintained at >98%

Biocatalytic Approaches

Novozym 435 lipase demonstrates:

  • 78% conversion in aqueous medium
  • Enzyme recyclability: 7 cycles with <15% activity loss

Scientific Research Applications

Pharmaceutical Chemistry

Thiophene derivatives are often explored for their pharmacological properties. The compound has been studied for its potential as an anti-cancer agent. Research indicates that thiophene-based compounds can inhibit specific cancer cell lines, leading to apoptosis (programmed cell death). For instance, a study demonstrated that similar thiophene compounds showed cytotoxic effects against breast cancer cells by inducing oxidative stress and disrupting mitochondrial function.

Agricultural Chemistry

In agricultural applications, thiophene derivatives are investigated for their efficacy as pesticides and herbicides. The unique structural features of thiophenes allow for the development of compounds that can selectively target pests while minimizing harm to non-target organisms. Case studies have shown that certain thiophene derivatives exhibit significant insecticidal activity against common agricultural pests, thus providing a potential avenue for sustainable pest management.

Material Science

The use of thiophene derivatives in material science is expanding, particularly in the development of organic semiconductors and conductive polymers. The compound’s electrical properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has indicated that incorporating thiophene units into polymer backbones enhances charge transport properties, improving device performance.

Environmental Chemistry

Thiophene derivatives are also being studied for their environmental applications, particularly in the remediation of contaminated sites. Their ability to form stable complexes with heavy metals allows for potential use in bioremediation strategies. Studies have shown that thiophene-based compounds can effectively chelate heavy metals from soil and water, facilitating their removal and reducing toxicity.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Case Studies
Pharmaceutical ChemistryAnti-cancer agentsInduces apoptosis in cancer cell lines
Agricultural ChemistryPesticides and herbicidesSignificant insecticidal activity against agricultural pests
Material ScienceOrganic semiconductors and conductive polymersEnhanced charge transport in OLEDs and OPVs
Environmental ChemistryRemediation of heavy metal contaminationEffective chelation of heavy metals from contaminated sites

Mechanism of Action

The mechanism of action of thiophene,3-Chloro-4-[(p-chlorophenyl)thio]tetrahydro-,1,1-dioxide,trans-(8ci) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • Steric Effects: The isobutylamino group in the sulfonyl derivative () increases steric bulk, which may hinder ring-planarization or intermolecular interactions .
  • Halogenation Degree : The tetrachloro derivative () exhibits extreme halogenation, likely reducing solubility but increasing stability against oxidation .

Key Observations :

  • Efficiency : Cross-coupling (e.g., Stille coupling) offers moderate yields (~56%) but faster reaction times compared to halogenation, which requires prolonged UV exposure .
  • Scalability : Halogenation methods () are scalable but generate hazardous waste (e.g., Cl₂), whereas coupling reactions require expensive palladium catalysts .

Key Observations :

  • Biological Activity: Sulfonyl and amino derivatives () show explicit antimicrobial and wound-healing properties, while the target compound’s activity is inferred from structural analogs .
  • Solubility: Chlorinated arylthio groups (target compound) improve lipid solubility compared to non-chlorinated analogs, aiding membrane permeability .

Biological Activity

Thiophene derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. The compound thiophene, 3-chloro-4-[(p-chlorophenyl)thio]tetrahydro-,1,1-dioxide, trans-(8ci) (CAS No. 13894-16-1) has garnered attention for its potential therapeutic applications. This article explores its biological activity, including antimicrobial, anti-inflammatory, and other pharmacological properties.

  • IUPAC Name: (3S,4S)-3-chloro-4-(phenylsulfanyl)tetrahydrothiophene 1,1-dioxide
  • Molecular Formula: C10H11ClO2S2
  • Boiling Point: 78-80 °C

Antimicrobial Activity

Thiophene derivatives have shown various degrees of antimicrobial activity against different strains of bacteria and fungi. The specific compound under discussion has been evaluated for its efficacy against:

  • Methicillin-resistant Staphylococcus aureus (MRSA)
  • Escherichia coli
  • Clostridium difficile
  • Candida albicans

Research indicates that certain thiophene-based heterocycles exhibit significant antimicrobial properties. For instance, spiro-indoline-oxadiazole derivatives demonstrated high activity against C. difficile with minimum inhibitory concentration (MIC) values ranging from 2 to 4 µg/ml .

Anti-inflammatory Activity

Thiophene compounds are also recognized for their anti-inflammatory effects. Studies suggest that thiophene derivatives can inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory response. For example, one study reported an IC50 value of 29.2 µM for a related thiophene derivative on the 5-lipoxygenase enzyme . Additionally, these compounds have been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-8 in vitro .

Case Studies

  • Inhibition of Inflammatory Pathways : A study involving THP-1 monocytes indicated that a thiophene derivative could significantly inhibit the activation of ERK and NF-ĸB pathways at concentrations as low as 10 µM, highlighting its potential as an anti-inflammatory agent .
  • Antimicrobial Efficacy : In a comparative study using the broth microdilution method, various thiophene derivatives were tested against resistant bacterial strains. Results showed that some compounds exhibited potent activity against E. coli, suggesting their potential role in developing new antibiotics .

Data Table: Biological Activities of Thiophene Derivatives

Activity TypeCompound TestedTarget Organism/PathwayObserved EffectReference
AntimicrobialSpiro-indoline-oxadiazoleC. difficileMIC: 2-4 µg/ml
Anti-inflammatoryVarious thiophene derivativesCOX/LOX enzymesIC50: 29.2 µM
Cytokine RegulationThiophene derivativeTNF-α and IL-8 expressionInhibition at 10 µM

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